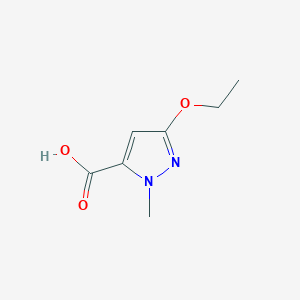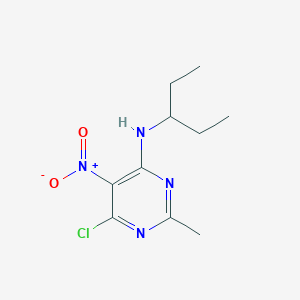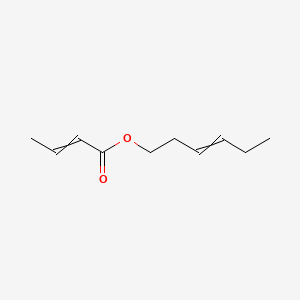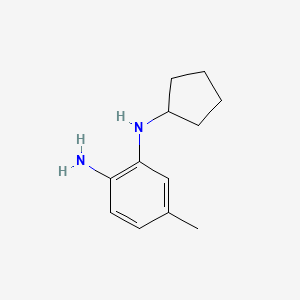
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is characterized by its ester functional group and aromatic ring, making it a versatile compound in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be synthesized through the esterification of 4-methylbenzoyl chloride with ethyl isobutyrate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl alpha-(4-methylbenzoyl)isobutyrate often involves the transesterification of β-keto esters. This method is preferred due to its efficiency and the high yields obtained. The process involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Amides or esters
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ester functionalities.
Industry: It is used in the production of fragrances, flavors, and polymers
Mecanismo De Acción
The mechanism of action of ethyl alpha-(4-methylbenzoyl)isobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparación Con Compuestos Similares
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be compared with similar compounds such as:
Ethyl benzoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and applications.
Methyl alpha-(4-methylbenzoyl)isobutyrate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Isobutyric acid esters: These compounds share the isobutyrate moiety but differ in the aromatic substitution, leading to variations in their uses and reactivity.
This compound stands out due to its unique combination of an aromatic ring and an ester group, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethyl-3-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Clave InChI |
QAEOHYIOBJVYET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline](/img/structure/B8698781.png)

![(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one](/img/structure/B8698785.png)




![3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]imidazolidine-2,4-dione](/img/structure/B8698830.png)




![2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid](/img/structure/B8698867.png)
